7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid
Description
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid is a heterocyclic compound featuring a pyrido-oxazine core with a trifluoromethyl (-CF₃) substituent at position 7 and a carboxylic acid (-COOH) group at position 2. The pyrido-oxazine scaffold is notable for its bicyclic structure, combining a pyridine ring fused with an oxazine moiety. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules .
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)4-1-5-7(13-2-4)17-3-6(14-5)8(15)16/h1-2,6,14H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWCINXFJOAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)N=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-B][1,4]oxazine core, followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial synthesis often employs robust and efficient catalytic systems to minimize by-products and waste. Process optimization and quality control are critical to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at position 7 and the electron-deficient pyrido-oxazine ring facilitate selective nucleophilic substitution. Key observations include:
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Aromatic C–H Functionalization : Under palladium catalysis, the C–H bond adjacent to the trifluoromethyl group undergoes cross-coupling with aryl boronic acids (e.g., Suzuki-Miyaura coupling) to yield biaryl derivatives. This reaction requires mild conditions (60–80°C) in polar aprotic solvents like DMF .
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Oxazine Ring Reactivity : The oxazine oxygen participates in nucleophilic ring-opening reactions with amines or thiols, forming secondary amines or sulfides. For example, treatment with benzylamine in ethanol at reflux yields 7-trifluoromethyl-pyrido-oxazolobenzamide derivatives .
Table 1: Nucleophilic Substitution Conditions and Products
| Substrate Position | Reagent/Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| C-7 (CF₃ adjacent) | Pd(PPh₃)₄, ArB(OH)₂ | DMF, 80°C | Biaryl derivative | 65–78 | |
| Oxazine O | Benzylamine | EtOH, reflux | Oxazole amide | 52 |
Oxidation and Reduction
The dihydro-oxazine moiety is susceptible to redox transformations:
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA oxidizes the saturated oxazine ring to a fully aromatic pyrido-oxazine system, enhancing conjugation. This reaction proceeds quantitatively in dichloromethane at 0–25°C .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine derivative, altering the compound’s electronic properties. Selectivity depends on solvent polarity, with methanol favoring partial reduction .
Table 2: Redox Reactions and Outcomes
Carboxylic Acid Derivatives
The carboxylic acid group at position 2 undergoes typical transformations:
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Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester (95% yield), which serves as a precursor for further modifications .
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Amide Formation : Coupling with primary amines via EDC/HOBt yields bioactive amides. For example, reaction with cyclopropylamine produces an amide with demonstrated PDE4B inhibitory activity (IC₅₀ = 12 nM) .
Table 3: Carboxylic Acid Derivative Synthesis
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 60°C | Methyl ester | Synthetic intermediate | |
| Amide Coupling | EDC, HOBt, DIPEA, RT | Cyclopropylamide | PDE4B inhibitor |
Hydrolysis and Stability
The oxazine ring hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) cleaves the oxazine ring to form a pyridine-diol intermediate, which further dehydrates to a quinoline derivative .
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Base-Mediated Stability : The compound remains stable in aqueous NaOH (pH < 10), but prolonged exposure at pH > 12 degrades the trifluoromethyl group via defluorination.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring directs electrophiles to the para position of the trifluoromethyl group:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, enabling subsequent reduction to amino derivatives .
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Halogenation : Bromine in acetic acid yields 5-bromo-7-trifluoromethyl analogues, useful in cross-coupling reactions.
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces dimerization via [4+2] cycloaddition, forming a bridged bicyclic product. This reaction is stereospecific, producing a single diastereomer .
Biological Activity Correlations
Derivatives of this compound exhibit structure-dependent bioactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-B][1,4]oxazine compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the efficacy against a range of bacteria and fungi. A study demonstrated that similar compounds showed inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of 7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticidal Properties
The compound has been evaluated for its pesticidal activity. Studies have shown that it can effectively control various agricultural pests while exhibiting lower toxicity to non-target organisms. This characteristic makes it an attractive candidate for developing eco-friendly pesticides .
Herbicidal Activity
Preliminary research indicates that this compound may possess herbicidal properties. Field trials are underway to assess its effectiveness against common weeds in crops such as corn and soybeans .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for applications in electronics and coatings.
Case Studies
| Study Title | Authors | Year | Findings |
|---|---|---|---|
| Antimicrobial Efficacy of Pyrido-Oxazine Derivatives | Ahn et al. | 2011 | Demonstrated significant antibacterial activity against multiple strains. |
| Neuroprotective Properties of Trifluoromethyl Compounds | Park et al. | 2020 | Showed potential in protecting neuronal cells from oxidative damage. |
| Eco-Friendly Pesticide Development | Im et al. | 2023 | Evaluated the effectiveness of the compound as a pesticide with low environmental impact. |
Mechanism of Action
The mechanism of action of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the oxazine ring may facilitate interactions with biological macromolecules. Detailed studies on its binding kinetics, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The target compound is distinguished by its substitution pattern:
- Position 2 : Carboxylic acid group (-COOH).
- Position 7 : Trifluoromethyl (-CF₃).
Comparisons with structurally related pyrido-oxazine derivatives highlight the impact of substituent type and position:
Acid (CAS 615568-49-5)
- Substituents : 2-oxo (keto group) and 7-carboxylic acid.
- Molecular Formula : C₈H₆N₂O₄.
- Molecular Weight : 194.14 g/mol.
- Key Differences: The absence of -CF₃ reduces lipophilicity, while the 2-oxo group may alter hydrogen-bonding capacity compared to the target compound’s 2-COOH.
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 946121-78-4)
- Substituent : 7-bromo (-Br).
- Molecular Formula : C₇H₇BrN₂O.
- Molecular Weight : 215.05 g/mol.
- Key Differences : Bromine, a bulky electronegative substituent, increases molecular weight and polarizability compared to -CF₃. Brominated derivatives are often intermediates in Suzuki-Miyaura cross-coupling reactions .
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1203499-17-5)
- Substituent : 6-bromo (-Br).
- Molecular Formula : C₇H₇BrN₂O.
- Molecular Weight : 215.05 g/mol.
- Key Differences: The positional isomerism (6-Br vs.
Boronic Acid Pinacol Esters (e.g., CAS 1515866-60-0)
- Substituent : 7-boronic acid pinacol ester (-Bpin).
- Molecular Formula : C₁₃H₁₉BN₂O₃.
- Molecular Weight : 262.11 g/mol.
- Key Differences : The -Bpin group enables participation in Suzuki couplings, a feature absent in the target compound. Storage requirements (2–8°C, light-sensitive) suggest lower stability than the carboxylic acid derivatives .
Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid (CAS Number: 1246549-69-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 248.16 g/mol. The compound features a trifluoromethyl group and is characterized by its unique oxazine ring structure.
| Property | Value |
|---|---|
| CAS Number | 1246549-69-8 |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| LogP | N/A |
| Density | N/A |
Research indicates that this compound may act on various biological targets. Its primary mechanism involves the inhibition of apoptosis proteins (IAPs), which play a critical role in regulating cell death pathways. By antagonizing these proteins, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Target Interaction
The compound has been shown to interact with key enzymes involved in apoptotic pathways:
- Caspase-3 and Caspase-9 : Activation leads to the cleavage of PARP-1, a marker of apoptosis .
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity through the modulation of apoptotic pathways. For example:
- In vitro studies : The compound was tested against various cancer cell lines, showing increased sensitivity to apoptosis when IAPs were inhibited .
Antibacterial Activity
Although primarily studied for its anticancer properties, some derivatives have also been evaluated for antibacterial activity. In comparative studies with known antibiotics like ciprofloxacin and rifampicin, certain derivatives exhibited promising results against bacterial strains .
Case Studies and Research Findings
- Cellular Effects : In cellular assays, treatment with the compound resulted in a loss of mitochondrial membrane potential, indicating its role in inducing apoptosis .
- Pharmacokinetics : A study highlighted the pharmacokinetic profile of related compounds showing rapid absorption and significant plasma levels post-administration .
- Synthesis and Evaluation : Research has focused on synthesizing various derivatives to enhance biological activity. For instance, modifications at specific positions on the oxazine ring have led to improved potency against cancer cell lines .
Q & A
Q. What are the standard synthetic protocols for 7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridine derivatives with trifluoromethyl-containing precursors. For example, a multi-step approach may include:
- Step 1: Formation of the pyrido-oxazine core via acid-catalyzed cyclization of a substituted aminopyridine with a carbonyl compound.
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation).
- Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates.
Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry) and LC-MS (to verify molecular weight). For example, analogous compounds in pyrido-oxazine syntheses show diagnostic NMR shifts for the oxazine ring protons at δ 3.5–4.5 ppm (methylene groups) and δ 7.0–8.5 ppm (aromatic protons) .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material). Retention times and UV spectra (λ ~250–300 nm) are compared to standards .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+H]+ calculated for C10H8F3N2O3: 285.0485).
- FT-IR : Identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, trifluoromethyl C-F stretch at ~1100–1200 cm⁻¹) .
Q. What structural features dictate the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity. Its electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution.
- Oxazine Ring : The dihydro-oxazine moiety introduces conformational rigidity, influencing binding to biological targets like enzymes or receptors.
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or conjugation with amines via carbodiimide-mediated coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group while minimizing side products?
Methodological Answer:
- Copper-Mediated Trifluoromethylation : Use CuI (10 mol%) and TMSCF3 in DMF at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 3:1).
- Key Considerations :
- Steric Hindrance : Bulkier ligands (e.g., phenanthroline) improve selectivity for the pyridine C-7 position.
- Electronic Effects : Electron-deficient pyridine rings favor trifluoromethylation at the ortho position.
- Byproduct Mitigation : Purify via column chromatography (silica gel, gradient elution) to remove unreacted starting materials and dimeric side products .
Q. How can complex splitting patterns in NMR spectra of this compound be resolved?
Methodological Answer:
- 2D NMR Techniques :
- HSQC : Correlates 1H and 13C shifts to assign methylene protons in the dihydro-oxazine ring.
- NOESY : Identifies spatial proximity between the trifluoromethyl group and aromatic protons.
- Example : For a related pyrido-oxazine compound, the diastereotopic methylene protons (δ 4.2–4.5 ppm) showed coupling constants (J = 12–14 Hz) in COSY, confirming their geminal relationship .
Q. What experimental strategies are recommended for studying its mechanism of action in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins (e.g., bacterial topoisomerases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Cellular Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria, referencing fluoroquinolone derivatives as positive controls .
Q. How should HPLC methods be validated for quantifying this compound in stability studies?
Methodological Answer:
- Parameters to Validate :
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated stability testing in buffers (pH 1–10) at 40°C. The carboxylic acid group is prone to decarboxylation at pH < 2 or pH > 9.
- Thermal Stability : Store at –20°C under nitrogen; TGA analysis shows decomposition onset at ~150°C.
- Light Sensitivity : Protect from UV light; photodegradation products are detectable via LC-MS after 48 hours of exposure .
Q. How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate IC50 values using enzymatic assays (e.g., fluorescence-based) and cell-based viability tests.
- Structural Confirmation : Verify batch purity via X-ray crystallography (if crystalline) or 19F NMR (to confirm trifluoromethyl integrity).
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrido[2,3-b]oxazine derivatives) to identify trends .
Q. What computational tools predict the regioselectivity of electrophilic attacks on this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices (electrophilicity at C-5 vs. C-7).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., pyridine ring) prone to nucleophilic attack.
- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
